Dimethyl pimelimidate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36875-25-9 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

dimethyl heptanediimidate |

InChI |

InChI=1S/C9H18N2O2/c1-12-8(10)6-4-3-5-7-9(11)13-2/h10-11H,3-7H2,1-2H3 |

InChI Key |

LRPQMNYCTSPGCX-UHFFFAOYSA-N |

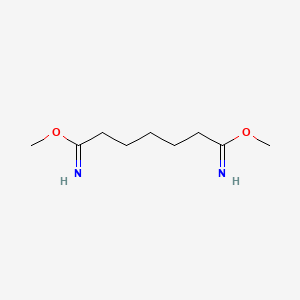

SMILES |

COC(=N)CCCCCC(=N)OC |

Canonical SMILES |

COC(=N)CCCCCC(=N)OC |

Other CAS No. |

58537-94-3 |

Pictograms |

Irritant |

Synonyms |

dimethyl pimelimidate |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl Pimelimidate: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelimidate (DMP) is a homobifunctional imidoester cross-linking agent widely utilized in biochemical and biotechnological research. Its ability to covalently link molecules containing primary amine groups makes it a valuable tool for studying protein-protein interactions, preparing antibody-affinity columns, and creating stable bioconjugates. This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of this compound, with a focus on the practical methodologies for its use in experimental settings.

Chemical Properties and Structure

This compound is commercially available as a more stable dihydrochloride (B599025) salt, which is a white crystalline powder. It is soluble in water and some organic solvents like methanol (B129727).[1] The presence of two reactive imidoester groups at either end of a 7-carbon spacer arm allows for the cross-linking of molecules over a defined distance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrochloride is presented in the table below.

| Property | Value | References |

| Synonyms | DMP, Dimethyl pimelinediimidate dihydrochloride | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | [2] |

| Molecular Weight | 259.17 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~115-122 °C | [1][2] |

| Solubility | Water, Methanol (100 mg/mL) | [1] |

| Spacer Arm Length | 9.2 Å | [3] |

| Reactive Groups | Imidoesters | [2] |

| Reactive Toward | Primary amines (-NH₂) | [2] |

Chemical Structure

The chemical structure of this compound features a heptane (B126788) backbone with a methyl imidate group at each end. The IUPAC name for the free base is dimethyl heptanediimidate.

| Identifier | Value |

| IUPAC Name | dimethyl heptanediimidate |

| SMILES String | COC(=N)CCCCCC(=N)OC |

| InChI Key | LRPQMNYCTSPGCX-UHFFFAOYSA-N |

Reaction Mechanism with Primary Amines

This compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amidine bonds. This reaction is highly pH-dependent and proceeds optimally in the pH range of 8.0 to 10.0.[4] At this alkaline pH, the primary amine is sufficiently deprotonated to act as a nucleophile.

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbon atom of the imidoester group. This is followed by the elimination of a methanol molecule to form the stable amidine linkage. The resulting amidine bond retains the positive charge of the original primary amine, which can be important for maintaining the native conformation of proteins.

Caption: Reaction of one imidoester group of DMP with a primary amine to form a stable amidine bond.

Experimental Protocols

This compound is a versatile cross-linking agent employed in various biochemical applications. Below are detailed protocols for two common uses: cross-linking antibodies to protein A/G beads for immunoprecipitation and cross-linking proteins in solution to study protein-protein interactions.

Protocol 1: Covalent Cross-linking of Antibodies to Protein A/G Agarose (B213101) Beads

This protocol is widely used to create stable antibody-affinity resins for immunoprecipitation, preventing the co-elution of antibody heavy and light chains with the target antigen.

Materials:

-

Protein A or Protein G Agarose beads

-

Antibody to be cross-linked

-

This compound (DMP)

-

Binding/Wash Buffer: 0.1 M Sodium Borate, pH 9.0

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0

-

Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide

Procedure:

-

Antibody Binding:

-

Wash the Protein A/G agarose beads twice with Binding/Wash Buffer.

-

Add the antibody to the beads and incubate with gentle mixing for 1-2 hours at room temperature.

-

-

Cross-linking Reaction:

-

Wash the antibody-bound beads three times with Binding/Wash Buffer to remove any unbound antibody.

-

Prepare a 20 mM DMP solution in Binding/Wash Buffer immediately before use.

-

Resuspend the beads in the 20 mM DMP solution and incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching:

-

Wash the beads once with Quenching Buffer to remove excess DMP.

-

Resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature with gentle mixing to block any unreacted imidoester groups.

-

-

Final Washes and Storage:

-

Wash the cross-linked beads three times with PBS.

-

Resuspend the beads in Storage Buffer and store at 4°C.

-

Caption: A streamlined workflow for the covalent attachment of antibodies to protein A/G beads using DMP.

Protocol 2: Cross-linking of Proteins in Solution

This protocol is designed to stabilize protein-protein interactions in a complex mixture, allowing for their subsequent analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., HEPES or PBS, pH 8.0)

-

This compound (DMP)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

-

Sample Preparation:

-

Ensure the protein sample is in a buffer free of primary amines (e.g., Tris or glycine).

-

The optimal protein concentration may need to be determined empirically but is typically in the range of 0.1-2 mg/mL.

-

-

Cross-linking Reaction:

-

Prepare a fresh stock solution of DMP in the reaction buffer.

-

Add DMP to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined through a titration experiment.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

-

The cross-linked protein sample can now be analyzed by various techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to identify interacting partners.

-

Applications in Research and Drug Development

The ability of this compound to form stable covalent linkages between proteins has led to its widespread use in several areas of research and development:

-

Immunoprecipitation: As detailed in the protocol above, DMP is instrumental in preparing antibody-affinity resins that are robust and reusable, leading to cleaner pull-down experiments.

-

Protein-Protein Interaction Studies: By cross-linking interacting proteins in situ, DMP can "capture" transient or weak interactions, allowing for their identification by techniques such as mass spectrometry.[5]

-

Structural Biology: The defined spacer arm length of DMP can be used to provide distance constraints for the structural modeling of protein complexes.

-

Bioconjugation: DMP can be used to conjugate proteins to other molecules, such as enzymes to solid supports or proteins to nanoparticles, for various biotechnological and therapeutic applications.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in the fields of biochemistry, molecular biology, and drug development. Its well-characterized chemical properties and reactivity, coupled with straightforward experimental protocols, make it an invaluable reagent for the covalent cross-linking of proteins and other amine-containing molecules. By understanding the principles of its chemistry and application, researchers can effectively utilize DMP to investigate complex biological systems and develop novel bioconjugates.

References

- 1. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Homobifunctional Imidoester Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Homobifunctional imidoester crosslinkers are invaluable reagents in the fields of biochemistry, molecular biology, and drug development.[1][2] These molecules possess two identical imidoester functional groups, enabling the covalent linkage of primary amine groups within or between proteins and other biomolecules.[1][3] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of these crosslinkers.

Core Principles of Homobifunctional Imidoester Crosslinkers

Homobifunctional imidoester crosslinkers react specifically with primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[4][5] The reaction, which is most efficient at an alkaline pH (typically 8-10), results in the formation of a stable amidine bond.[4][6] A key advantage of this chemistry is that the resulting amidine bond is protonated and carries a positive charge at physiological pH, thereby preserving the native charge of the protein.[4][7] This charge preservation can be critical for maintaining the native conformation and biological activity of the protein.[5]

However, it is important to note that imidoester crosslinkers are sensitive to moisture and should be stored in a desiccated environment.[5][8] Furthermore, the amidine bonds formed are reversible at high pH.[7]

Reaction Mechanism

The reaction between a homobifunctional imidoester crosslinker and primary amines on a protein proceeds in a two-step manner for each reactive end. The imidoester group first reacts with a primary amine to form an unstable tetrahedral intermediate, which then rearranges to form a stable amidine bond, releasing a molecule of methanol.

Common Homobifunctional Imidoester Crosslinkers

Several homobifunctional imidoester crosslinkers are commercially available, differing primarily in the length of their spacer arms. This variation allows for the probing of different distances between interacting protein domains or subunits.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Dimethyl adipimidate (DMA) | 245.15 | 8.6 |

| Dimethyl pimelimidate (DMP) | 259.17 | 9.2 |

| Dimethyl suberimidate (DMS) | 273.20 | 11.0 |

Data sourced from multiple references.[5][8]

Experimental Protocols

The successful use of homobifunctional imidoester crosslinkers requires careful attention to experimental conditions. Below are detailed protocols for a typical protein crosslinking experiment in solution and for crosslinking antibodies to Protein A/G beads.

This protocol is a general guideline for crosslinking proteins in a solution.

Materials:

-

Protein sample (1-5 mg/mL)

-

Homobifunctional imidoester crosslinker (e.g., DMA, DMP, or DMS)

-

Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0, or 0.2 M sodium borate, pH 9.0.[8][9] Note: Do not use buffers containing primary amines (e.g., Tris, glycine).[8][10]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[11]

-

DMSO (if the crosslinker is not readily water-soluble)

Procedure:

-

Prepare the protein sample in the Crosslinking Buffer. Ensure the protein concentration is between 1-5 mg/mL.

-

Equilibrate the vial of the imidoester crosslinker to room temperature before opening to prevent condensation.[8]

-

Immediately before use, prepare a fresh stock solution of the crosslinker (e.g., 20 mM) in the Crosslinking Buffer or DMSO.[9][12] Imidoester crosslinkers are not stable in solution.[5]

-

Add the crosslinker solution to the protein sample. The molar excess of crosslinker to protein will need to be optimized. A 10- to 50-fold molar excess is a common starting point.[5][13]

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[5]

-

Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature.

-

The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

This protocol is adapted for the irreversible immobilization of antibodies to Protein A or Protein G agarose (B213101) beads, commonly used in immunoprecipitation.[6][10]

Materials:

-

Antibody

-

Protein A/G agarose beads

-

Binding/Wash Buffer: Phosphate Buffered Saline (PBS)

-

Crosslinking Buffer: 0.2 M sodium borate, pH 9.0[9]

-

Crosslinker Solution: 20 mM DMP in 0.2 M sodium borate, pH 9.0 (prepare fresh)[9]

-

Elution Buffer (for verification, e.g., 0.1 M glycine, pH 2.5)

Procedure:

-

Incubate the antibody with the Protein A/G beads in PBS to allow for binding (typically 1-2 hours at room temperature or overnight at 4°C).

-

Wash the antibody-bound beads three times with 10 volumes of ice-cold PBS to remove any unbound antibody.

-

Wash the beads twice with 10 volumes of Crosslinking Buffer to remove residual PBS.

-

Resuspend the beads in 10 volumes of freshly prepared Crosslinker Solution.

-

Incubate for 30-45 minutes at room temperature with gentle mixing.[9]

-

Wash the beads once with 10 volumes of Quenching Buffer.

-

Resuspend the beads in 10 volumes of Quenching Buffer and incubate for 2 hours at room temperature to quench any unreacted DMP.

-

Wash the crosslinked beads three times with PBS. The beads are now ready for use in immunoprecipitation experiments.

Experimental Workflow and Decision Making

The selection of a specific homobifunctional imidoester crosslinker and the optimization of the experimental workflow are critical for achieving the desired outcome.

When deciding on the appropriate crosslinker, the primary consideration is the distance between the target primary amines.

Applications in Research and Drug Development

Homobifunctional imidoester crosslinkers are employed in a variety of applications, including:

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, these reagents can "capture" transient or weak interactions for subsequent analysis.[14][15]

-

Analysis of Quaternary Structure: Crosslinking can be used to determine the subunit composition and arrangement of multimeric protein complexes.[4][16]

-

Protein Immobilization: Covalently attaching proteins to solid supports, such as beads or surfaces, for applications like affinity chromatography or immunoassays.[17]

-

Stabilization of Protein Complexes: Stabilizing protein structures for analysis by techniques such as X-ray crystallography or electron microscopy.[14]

-

Cell Membrane and Surface Studies: Water-soluble imidoester crosslinkers are useful for studying the structure and function of cell membranes by crosslinking proteins on the cell surface.[17]

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 8. store.sangon.com [store.sangon.com]

- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 10. researchgate.net [researchgate.net]

- 11. fgsc.net [fgsc.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. store.sangon.com [store.sangon.com]

- 14. Dimethyl Adipimidate Dihydrochloride | Crosslinker [benchchem.com]

- 15. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 16. Crosslinking Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

Amidine Bond Formation Using Dimethyl Pimelimidate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amidine bond formation utilizing the homobifunctional cross-linking agent, Dimethyl pimelimidate (DMP). This document details the underlying chemistry, optimized experimental protocols, and critical considerations for the successful application of DMP in protein cross-linking, immunoprecipitation, and the study of protein-protein interactions.

Introduction to this compound (DMP)

This compound, commonly available as its more stable dihydrochloride (B599025) salt, is a chemical cross-linking reagent widely used in molecular biology and proteomics.[1] It possesses two reactive imidoester groups at either end of a 7-carbon spacer arm.[1][2][3] This structure allows for the covalent linkage of molecules, primarily proteins, by reacting with primary amino groups, such as the side chain of lysine (B10760008) residues.

The key features of DMP include its water solubility and membrane permeability, making it suitable for applications involving both purified proteins and cellular lysates. The amidine bond formed through the reaction with primary amines is a defining characteristic of DMP-mediated cross-linking.

The Chemistry of Amidine Bond Formation

The fundamental reaction facilitated by DMP involves the nucleophilic attack of a primary amine on the carbon atom of the imidoester group. This reaction proceeds efficiently under alkaline conditions, typically at a pH between 8.0 and 10.0, with optimal cross-linking efficiency observed at a pH greater than 8.[2][3] The resulting amidine bond is stable at neutral pH.[2] An important characteristic of this reaction is that it preserves the net charge of the protein, as the positively charged primary amine is replaced by a positively charged amidinium ion. This charge preservation can be crucial for maintaining the native conformation and activity of the protein.

Physicochemical and Reaction Properties of DMP

A clear understanding of the properties of DMP is essential for its effective use in experimental design.

| Property | Value/Characteristic | Source(s) |

| Molecular Weight | 259.17 g/mol | [4] |

| Spacer Arm Length | 9.2 Å | |

| Reactive Groups | Imidoesters | |

| Reactive Toward | Primary amines (-NH₂) | [3] |

| Optimal pH Range | 8.0 - 10.0 | [3] |

| Recommended Buffer | Borate buffer (e.g., 0.2 M sodium borate, pH 9.0) | [2][5] |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine) | |

| Quenching Reagent | Ethanolamine or Glycine | [2][6][5] |

| Solubility | Water soluble | |

| Cell Permeability | Yes | [3] |

Experimental Protocols

The most prevalent application of DMP is the covalent cross-linking of antibodies to Protein A or Protein G beads for immunoprecipitation (IP). This procedure minimizes the co-elution of antibody heavy and light chains, which can interfere with downstream analyses such as SDS-PAGE and mass spectrometry.

Detailed Protocol for Antibody Cross-Linking to Protein A/G Beads

This protocol is adapted from established methodologies for the efficient cross-linking of antibodies to agarose (B213101) or magnetic beads.[2][5]

Materials:

-

Protein A or Protein G agarose/magnetic beads

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS)

-

Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0

-

Cross-linking Buffer: 20-25 mM this compound (DMP) in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0

-

Storage Buffer (e.g., PBS with a preservative)

Procedure:

-

Antibody Binding:

-

Wash the required volume of Protein A/G beads with PBS.

-

Incubate the beads with the antibody (typically 2-10 µg of antibody per 20-50 µL of bead slurry) in PBS for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant and wash the beads three times with 1 mL of 0.2 M Sodium Borate, pH 9.0. This step is crucial to remove any residual amine-containing buffers.[2]

-

-

Cross-linking Reaction:

-

Prepare the cross-linking buffer by dissolving DMP powder in 0.2 M Sodium Borate, pH 9.0 to a final concentration of 20-25 mM. This solution should be made immediately before use as DMP is susceptible to hydrolysis.[6][5]

-

Resuspend the beads in the freshly prepared cross-linking buffer.

-

Incubate for 30-45 minutes at room temperature with gentle rotation.[2][5]

-

-

Quenching:

-

Final Washes and Storage:

-

Wash the beads extensively with PBS or a suitable lysis buffer to remove any non-cross-linked antibody and residual quenching reagent.

-

The antibody-cross-linked beads are now ready for use in immunoprecipitation or can be stored at 4°C.[2]

-

Quantitative Considerations and Optimization

| Parameter | Recommended Range/Condition | Notes | Source(s) |

| pH | 8.0 - 10.0 (optimum >8.0) | Reaction efficiency is significantly lower at neutral pH. | [2][3] |

| DMP Concentration | 20 - 25 mM | Higher concentrations may lead to increased non-specific cross-linking. | [2][5] |

| Reaction Time | 30 - 60 minutes | Longer incubation times do not necessarily improve efficiency and may increase protein aggregation. | [6] |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. | [2][5] |

| Protein Concentration | >5 mg/mL (10-fold molar excess of DMP)<5 mg/mL (20- to 50-fold molar excess of DMP) | The molar ratio of DMP to protein should be adjusted based on the protein concentration. | [6] |

A comparative study between DMP and another common cross-linker, BS³, revealed that while BS³ may result in less non-specific binding, DMP often provides a higher yield of the target protein.[1][7]

Elution and Stability of Cross-linked Proteins

The stability of the amidine bond is a critical factor during the elution of the target protein after immunoprecipitation. While the bond is stable at neutral pH, harsh elution conditions can affect its integrity.

| Elution Buffer | Efficacy | Notes | Source(s) |

| Glycine-based buffers | Incomplete elution | Commonly used but may not be sufficient for complete recovery. | [1][7] |

| Urea-based buffers | Incomplete elution | Similar to glycine-based buffers, may result in incomplete target elution. | [1][7] |

| 2% Hot SDS | Complete elution | Highly effective for complete elution of the target protein. The resulting sample is compatible with downstream 2D-PAGE after dilution. | [1][7] |

| Rapigest SF Surfactant (0.25%) | Effective for MS | A mass spectrometry-compatible surfactant used for elution. | [5] |

The choice of elution buffer should be guided by the downstream application. For applications requiring native protein, milder elution conditions should be tested, though this may compromise yield. For denaturing applications like SDS-PAGE and mass spectrometry, 2% hot SDS is a robust option.

Application in Studying Signaling Pathways

DMP-mediated cross-linking followed by immunoprecipitation is a powerful tool for elucidating protein-protein interactions within signaling pathways. By covalently linking an antibody to a solid support, the subsequent immunoprecipitation of a target protein and its interacting partners is much cleaner, facilitating their identification by mass spectrometry.

The Akt signaling pathway, a crucial regulator of cell survival and proliferation, is an example of a pathway that has been investigated using cross-linking and immunoprecipitation techniques to identify novel interacting proteins.

Conclusion

This compound is a valuable and widely used cross-linking agent for the formation of stable amidine bonds between primary amines. Its application in covalently attaching antibodies to solid supports for immunoprecipitation has significantly improved the study of protein-protein interactions by reducing antibody contamination in the eluate. For researchers, scientists, and drug development professionals, a thorough understanding of the reaction chemistry, optimization of protocol parameters such as pH and concentration, and careful consideration of elution strategies are paramount for achieving reliable and reproducible results. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of DMP in a variety of research applications.

References

- 1. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interdomain conformational changes in Akt activation revealed by chemical cross-linking and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl Pimelimidate (DMP): Spacer Arm Length and Its Significance in Elucidating Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pimelimidate (DMP) is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry and molecular biology to investigate protein-protein interactions, protein complex composition, and the quaternary structure of proteins. This in-depth technical guide provides a comprehensive overview of DMP, with a particular focus on the significance of its 9.2 Å spacer arm length. The guide details the chemical properties of DMP, its mechanism of action, and provides comparative data with other common crosslinkers. Furthermore, it offers detailed experimental protocols for key applications and illustrates the utility of DMP in the context of cellular signaling pathways.

Introduction to this compound (DMP)

This compound is a water-soluble, membrane-permeable crosslinker belonging to the imidoester class of reagents. It possesses two identical reactive imidoester groups at either end of a 7-carbon aliphatic chain. This symmetrical structure allows for the covalent linkage of primary amine groups (-NH₂) present on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reaction between the imidoester and an amine forms a stable amidine bond. A key feature of this reaction is the retention of the positive charge at physiological pH, which helps to preserve the native charge distribution of the modified protein and minimize significant conformational changes.

The general structure of this compound dihydrochloride (B599025) is:

The Significance of the 9.2 Å Spacer Arm Length

The defining characteristic of a crosslinker, beyond its reactive groups, is the length of its spacer arm. The spacer arm of DMP is 9.2 Å, which places it in the category of medium-length crosslinkers. This specific length is crucial for its utility as a "molecular ruler" in structural biology.

The 9.2 Å distance dictates the maximum span between two primary amine groups that can be covalently linked by DMP. This property is exploited to:

-

Probe Protein Quaternary Structure: By successfully crosslinking subunits of a protein complex, the 9.2 Å spacer arm provides a distance constraint, indicating that the linked lysine residues are within this proximity in the native structure.

-

Identify Interacting Proteins: In a mixture of proteins, the formation of a crosslinked product between two different proteins provides strong evidence of their direct or proximal interaction. The 9.2 Å length helps to map the interface of this interaction.

-

Stabilize Transient or Weak Interactions: Many biologically significant protein-protein interactions are transient. The covalent bond formed by DMP can "capture" these fleeting interactions, allowing for their subsequent identification and characterization through techniques like immunoprecipitation and mass spectrometry.

The choice of spacer arm length is critical. A shorter spacer arm might not be able to bridge the distance between reactive groups on interacting proteins, while a longer spacer arm might lead to the crosslinking of non-interacting proteins that are merely in close proximity, generating false-positive results. The 9.2 Å length of DMP has been empirically shown to be effective for a wide range of applications, providing a balance between the ability to capture genuine interactions and minimizing non-specific crosslinking.

Quantitative Data and Comparison with Other Crosslinkers

The selection of a crosslinker is a critical step in experimental design. The following table summarizes the key quantitative properties of DMP and provides a comparison with other commonly used amine-reactive homobifunctional crosslinkers.

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable | Water Soluble | Membrane Permeable | Key Characteristics |

| This compound (DMP) | Imidoester | 9.2 | No | Yes | Yes | Retains positive charge of the amine, good for preserving protein structure. |

| Dimethyl adipimidate (DMA) | Imidoester | 8.6 | No | Yes | Yes | Shorter spacer arm than DMP, for probing closer interactions. |

| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | No | Yes | Yes | Longer spacer arm than DMP, for probing more distant interactions. |

| Disuccinimidyl suberate (B1241622) (DSS) | NHS ester | 11.4 | No | No | Yes | Forms stable amide bonds, requires organic solvent for dissolution. |

| Bis(sulfosuccinimidyl) suberate (BS³) | Sulfo-NHS ester | 11.4 | No | Yes | No | Water-soluble and membrane-impermeable, ideal for cell surface crosslinking. |

Comparative Performance:

Studies comparing DMP and BS³ for immunoprecipitation have shown that BS³ crosslinking may result in less non-specific binding, whereas DMP crosslinking can lead to a higher overall yield of the target protein[1]. The choice between these reagents often depends on the specific experimental goals, balancing the need for purity against the desire for maximum yield.

Experimental Protocols

Protocol for Antibody Crosslinking to Protein A/G Beads using DMP

This protocol is widely used to create stable antibody-conjugated beads for immunoprecipitation, preventing the co-elution of antibody heavy and light chains with the target antigen.

Materials:

-

Protein A or Protein G agarose/magnetic beads

-

Antibody specific to the target protein

-

Binding/Wash Buffer: 0.2 M Sodium Borate (B1201080), pH 9.0

-

Crosslinking Buffer: 20 mM DMP in 0.2 M Sodium Borate, pH 9.0 (prepare fresh)

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0

-

Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide

Procedure:

-

Antibody Binding:

-

Wash 50 µL of Protein A/G beads twice with 1 mL of Binding/Wash Buffer.

-

Add 10-20 µg of antibody to the beads in 1 mL of Binding/Wash Buffer.

-

Incubate with gentle rotation for 1-2 hours at room temperature.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) and discard the supernatant.

-

Wash the beads three times with 1 mL of Binding/Wash Buffer to remove unbound antibody.

-

-

Crosslinking:

-

Resuspend the beads in 1 mL of freshly prepared Crosslinking Buffer.

-

Incubate with gentle rotation for 30-60 minutes at room temperature.

-

-

Quenching:

-

Pellet the beads and discard the supernatant.

-

Wash the beads once with 1 mL of Quenching Buffer.

-

Resuspend the beads in 1 mL of Quenching Buffer and incubate for 2 hours at room temperature to block any unreacted DMP.

-

-

Final Washes and Storage:

-

Pellet the beads and wash three times with 1 mL of PBS.

-

Resuspend the beads in Storage Buffer and store at 4°C.

-

Protocol for Crosslinking Soluble Protein Complexes with DMP

This protocol is suitable for stabilizing interactions within a purified or partially purified protein complex in solution.

Materials:

-

Protein complex sample in a non-amine-containing buffer (e.g., HEPES, phosphate, or borate buffer)

-

DMP solution (freshly prepared in the same buffer, pH 8.0-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) at a pH between 8.0 and 9.0.

-

-

Crosslinking Reaction:

-

Add DMP to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

-

The crosslinked sample can now be analyzed by SDS-PAGE, size exclusion chromatography, or mass spectrometry to identify crosslinked products.

-

Visualization of a Signaling Pathway Elucidated with DMP

A notable application of DMP is in the characterization of protein complexes within signaling pathways. For instance, DMP has been used to study the composition of the Hsp90-glucocorticoid receptor (GR) complex. The interaction of co-chaperones like p59 (also known as FKBP51) with the Hsp90-GR complex is crucial for the proper folding and function of the glucocorticoid receptor. Chemical crosslinking with DMP was instrumental in identifying p59 as a component of this complex.

Below is a logical diagram illustrating the components of the Hsp90-GR chaperone machinery and the role of p59, an interaction that can be stabilized and studied using DMP.

References

Dimethyl pimelimidate dihydrochloride salt vs free base

An In-depth Technical Guide to Dimethyl Pimelimidate Dihydrochloride (B599025) Salt vs. its Free Base for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMP) is a homobifunctional cross-linking agent widely used in biochemistry and molecular biology to covalently link proteins and other macromolecules. It features two imidoester functional groups at either end of a 7-carbon spacer arm, which react specifically with primary amines to form stable amidine bonds. This reaction is particularly useful as it preserves the native charge of the protein, potentially maintaining its conformation and activity.[1][2] DMP is most commonly available and utilized as its more stable dihydrochloride salt. This guide provides a detailed comparison of the dihydrochloride salt and the free base form of this compound, covering their chemical and physical properties, stability, solubility, and applications, with a focus on practical considerations for laboratory use.

Chemical and Physical Properties

The dihydrochloride salt is the commercially available and preferred form of this compound due to its enhanced stability and solubility in aqueous buffers. The free base is the reactive species in the cross-linking reaction, which is typically generated in situ from the salt by dissolving it in a buffer with an alkaline pH.

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound Dihydrochloride Salt | This compound Free Base |

| Synonyms | DMP, Dimethyl pimelinediimidate dihydrochloride | Dimethyl heptanediimidate |

| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | C₉H₁₈N₂O₂ |

| Molecular Weight | 259.17 g/mol [3][4] | 186.25 g/mol |

| Appearance | White to off-white crystalline powder | Not commercially available; likely an oil or unstable solid |

| Melting Point | ~122 °C (decomposes)[1] | Not available |

| Spacer Arm Length | 9.2 Å[2] | 9.2 Å |

Solubility and Stability

The choice between the dihydrochloride salt and the free base is primarily dictated by their differing solubility and stability profiles. The salt form offers significant advantages for storage and handling.

Table 2: Comparison of Solubility and Stability

| Property | This compound Dihydrochloride Salt | This compound Free Base |

| Solubility in Water | Soluble (10 mg/mL)[4] | Sparingly soluble to insoluble |

| Solubility in Organic Solvents | Soluble in DMSO (45 mg/mL) and Ethanol (45 mg/mL)[3] | Likely more soluble in non-polar organic solvents |

| Stability in Solid Form | Stable when stored desiccated at -20°C[3][4] | Less stable, prone to degradation |

| Stability in Solution | Readily hydrolyzed at neutral pH. Stock solutions should be prepared fresh.[3][4] | Unstable in aqueous solutions, readily undergoes hydrolysis |

| Storage of Stock Solutions | Short-term at -20°C (1 month) or -80°C (1 year) in an appropriate solvent.[3] | Not recommended |

The Cross-Linking Reaction: A Practical Perspective

The cross-linking reaction with this compound targets primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). The reaction proceeds optimally at an alkaline pH, typically between 8.0 and 10.0.[1] This is because the reaction requires the amine to be in its unprotonated, nucleophilic state.

When using the dihydrochloride salt, the alkaline buffer serves a dual purpose: it deprotonates the target primary amines and neutralizes the hydrochloride, generating the reactive free base form of DMP in situ. Therefore, while researchers start with the dihydrochloride salt for its superior handling properties, the actual cross-linking is performed by the free base.

Experimental Protocols

General Protocol for Protein Cross-Linking using this compound Dihydrochloride

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

This compound dihydrochloride (DMP)

-

Cross-linking buffer: 0.2 M sodium borate, pH 9.0 (or other amine-free buffers like triethanolamine (B1662121) or HEPES)

-

Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Protein sample in a suitable buffer

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform buffer exchange by dialysis or using a desalting column.

-

Prepare DMP Solution: Immediately before use, dissolve the DMP powder in the cross-linking buffer to the desired final concentration (e.g., 20 mM). Do not store the DMP solution as it is susceptible to hydrolysis.

-

Cross-Linking Reaction: Add the freshly prepared DMP solution to the protein sample. The molar excess of DMP will depend on the protein concentration and the desired degree of cross-linking. A common starting point is a 20- to 50-fold molar excess.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess DMP.

-

Incubation: Incubate for an additional 15-30 minutes at room temperature.

-

Downstream Analysis: The cross-linked protein is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry.

Protocol for In Situ Generation of the Free Base

The generation of the free base from the dihydrochloride salt is an implicit step in the standard cross-linking protocol. The key is the use of an alkaline buffer.

Procedure:

-

Prepare a buffer with a pH between 8.0 and 10.0 (e.g., 0.2 M sodium borate, pH 9.0).

-

Weigh the required amount of this compound dihydrochloride.

-

Immediately before starting the cross-linking reaction, dissolve the DMP dihydrochloride powder directly into the alkaline buffer. The buffer will neutralize the hydrochloride, yielding the reactive free base in solution.

-

Proceed immediately with adding the DMP free base solution to your protein sample.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, DMP can be used to "capture" transient or weak interactions for subsequent analysis by techniques like immunoprecipitation and mass spectrometry.

-

Immobilization of Proteins: DMP is frequently used to immobilize antibodies onto protein A or protein G agarose (B213101) beads for affinity chromatography. This creates a stable affinity matrix with low antibody leaching.

-

Stabilizing Protein Complexes: It can be used to stabilize quaternary protein structures for structural studies.

-

Drug Delivery Systems: In drug development, DMP can be used to conjugate drugs to carrier proteins or to create stable cross-linked nanoparticles for targeted drug delivery.

Conclusion

In practice, the distinction between this compound dihydrochloride salt and its free base is a matter of chemical form for storage versus the reactive species in solution. The dihydrochloride salt is the stable, soluble, and commercially available reagent that researchers should use. The reactive free base is conveniently and efficiently generated in situ by dissolving the salt in an alkaline buffer immediately prior to use. Understanding this relationship is key to the successful application of this versatile cross-linking agent in a wide range of research and development settings.

References

An In-depth Technical Guide on the Synthesis and Purity of Dimethyl Pimelimidate for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Dimethyl Pimelimidate (DMP), a crucial homobifunctional cross-linking agent used in various research applications, particularly in the study of protein-protein interactions.

Introduction to this compound (DMP)

This compound, commonly available as its more stable dihydrochloride (B599025) salt, is a valuable reagent in chemical biology and proteomics.[1] Its primary application lies in its ability to covalently link primary amine groups of proteins and other biomolecules, forming stable amidine bonds.[1][2] This cross-linking capability makes it an indispensable tool for elucidating protein quaternary structures, stabilizing protein complexes for structural studies, and preparing antibody affinity columns for immunoprecipitation.[1][3][4]

Key Properties of this compound Dihydrochloride:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | [5][6] |

| Molecular Weight | 259.17 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 122 °C | [1][5] |

| Solubility | Soluble in water (10 mg/mL) and methanol (B129727) (100 mg/mL). | [2] |

| Reactive Groups | Imidoester | |

| Spacer Arm Length | 9.2 Å | |

| Reaction pH | 7.0 - 10.0 | [1][2] |

Synthesis of this compound Dihydrochloride

The primary synthetic route to this compound is the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol.[7][8][9] In the case of DMP, pimelonitrile reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the desired diimidate salt.[7][8]

Figure 1: General workflow for the synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Adapted from analogous Pinner reactions)

This protocol is based on established procedures for the Pinner reaction of nitriles.[7][10] Optimization may be necessary to achieve the desired yield and purity.

Materials:

-

Pimelonitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride gas

-

Anhydrous Diethyl Ether (for precipitation)

-

Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve pimelonitrile (1.0 equivalent) in anhydrous methanol (2.2 equivalents).

-

Acidification: Cool the reaction mixture to -10 to -5 °C using an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to maintain the low temperature. Continue the HCl addition for several hours.[10]

-

Reaction: After the addition of HCl is complete, seal the reaction vessel and allow it to stir at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 24-48 hours) to ensure complete conversion.[11] The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the nitrile peak (~2240 cm⁻¹).

-

Isolation of the Product: After the reaction is complete, the product, this compound dihydrochloride, may precipitate from the reaction mixture. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

-

Purification: Collect the crude product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The crude product can then be further purified by recrystallization.

Purification of this compound Dihydrochloride

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.[12]

Recrystallization Protocol

A suitable solvent system for the recrystallization of the polar, salt-like this compound dihydrochloride would be a polar protic solvent mixed with a less polar co-solvent. A mixture of methanol and diethyl ether or ethanol and ethyl acetate (B1210297) is a plausible system.

Procedure:

-

Dissolution: Dissolve the crude this compound dihydrochloride in a minimum amount of hot methanol or ethanol.

-

Crystallization: Slowly add diethyl ether or ethyl acetate to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound dihydrochloride Sigma [sigmaaldrich.com]

- 3. Investigation of the effects of crosslinking glutamate dehydrogenase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. iris.unive.it [iris.unive.it]

- 12. mt.com [mt.com]

An In-Depth Technical Guide to the Reaction Kinetics of Dimethyl Pimelimidate with Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of dimethyl pimelimidate (DMP) with lysine (B10760008) residues. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize DMP for protein cross-linking applications. This guide covers the core principles of the reaction mechanism, influencing factors, experimental design, and data interpretation.

Introduction to this compound and Its Applications

This compound is a homobifunctional imidoester cross-linking agent. It is widely used in biochemistry and molecular biology to covalently link proteins and other biomolecules.[1] The reagent possesses two reactive imidoester groups at either end of a 7-carbon spacer arm, which allows for the formation of stable amidine bonds with primary amines, such as the ε-amino group of lysine residues.[2][3] This cross-linking capability makes DMP an invaluable tool for a variety of applications, including:

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, DMP helps in the identification and characterization of protein complexes.[4][5]

-

Structural Elucidation of Proteins: Intramolecular cross-linking with DMP can provide distance constraints that aid in the computational modeling of protein tertiary and quaternary structures.

-

Immobilization of Proteins: DMP is frequently used to immobilize antibodies onto affinity chromatography supports, such as Protein A or G agarose (B213101) beads, for immunoprecipitation experiments.[1]

-

Drug Development: In the context of drug development, DMP can be employed in the creation of antibody-drug conjugates (ADCs) and for stabilizing therapeutic protein complexes.[1]

A thorough understanding of the reaction kinetics of DMP is crucial for optimizing cross-linking protocols and for the accurate interpretation of experimental results.

Reaction Kinetics of this compound with Lysine Residues

The reaction between DMP and the primary amine of a lysine residue is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate to form a stable amidine bond. The overall efficiency and rate of this reaction are influenced by several factors, most notably pH, temperature, and the presence of competing nucleophiles, such as water.

Reaction Mechanism

The reaction proceeds in a stepwise manner. First, the nucleophilic primary amine of the lysine residue attacks one of the electrophilic carbon atoms of the imidoester group in DMP. This results in the formation of an unstable tetrahedral intermediate. This intermediate then collapses, eliminating a methanol (B129727) molecule and forming a stable, positively charged amidine bond.[6][7] The reaction can then proceed at the other end of the DMP molecule to cross-link to a second lysine residue.

pH Dependence

The reaction between imidoesters and primary amines is highly pH-dependent. The reaction is most efficient in the alkaline pH range of 8 to 10.[2][3] This is because the nucleophilicity of the primary amine is dependent on it being in its unprotonated state. At acidic or neutral pH, the amino group of lysine is protonated (-NH3+), rendering it non-nucleophilic. As the pH increases, the amino group becomes deprotonated (-NH2), and its reactivity towards the imidoester increases. However, at very high pH values, the competing hydrolysis of the imidoester also becomes more rapid. Therefore, a compromise pH, typically around 9.0, is often used to maximize the rate of aminolysis while minimizing hydrolysis.[2]

Temperature Effects

The rate of the reaction between DMP and lysine increases with temperature, as is typical for most chemical reactions. However, there is a trade-off to consider. Higher temperatures can lead to an increased rate of the desired cross-linking reaction, but they can also accelerate the competing hydrolysis of DMP and potentially lead to the denaturation of the proteins being studied. Most cross-linking reactions with DMP are therefore carried out at room temperature (approximately 20-25°C) to strike a balance between reaction efficiency and protein stability.

Competing Reactions: Hydrolysis

The primary competing reaction in aqueous solutions is the hydrolysis of the imidoester groups of DMP.[8] This reaction results in the formation of an unreactive carboxylate and an amine, rendering the DMP molecule incapable of cross-linking. The rate of hydrolysis is also pH-dependent, increasing significantly at both acidic and alkaline pH. At neutral pH, DMP is readily hydrolyzed.[8] The competition between aminolysis and hydrolysis is a critical factor in determining the overall yield of the cross-linking reaction. To favor aminolysis, the reaction should be carried out at an alkaline pH (8-10) and with a sufficient concentration of the amine.

Data Presentation

It is crucial to note that the data presented below are for analogous reactions and not for this compound itself. These values should be used for illustrative purposes only.

Table 1: Second-Order Rate Constants for Aminolysis of Esters with Amines

| Ester | Amine | Second-Order Rate Constant (kNH2) | Conditions | Reference |

| p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | D-glucosamine | 6.1 M-1min-1 | 25°C | [9] |

| m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | D-glucosamine | 5.1 M-1min-1 | 25°C | [9] |

| 2-nitrophenyl 2-(ethylthio)acetate | Glycine ethyl ester | 1.1 M-1s-1 | Not specified | [9] |

| 2-nitrophenyl acetate | Glycine ethyl ester | 22.6 M-1s-1 | Not specified | [9] |

Table 2: Hydrolysis Rate Constants for Esters

| Ester | Rate Constant (k) | Conditions | Reference |

| Thiol-acrylate photopolymer | 0.074 days-1 (khyd) | pH 7.4 | [10] |

| Thiol-acrylate photopolymer | 0.28 days-1 (khyd) | pH 8.0 | [10] |

| GD (Soman) | ~0.202 min-1 (kobs) | pH 0.90, 20°C | [11] |

Table 3: Activation Energies for Related Reactions

| Reaction | Activation Energy (Ea) | Conditions | Reference |

| GD (Soman) Hydrolysis | 64.25 kJ/mol | pH 0.90 | [11] |

| Lysine Degradation | 80.14 kJ/mol | Not specified | [12] |

| Lysine Lactam Generation | 83.22 kJ/mol | Not specified | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of DMP for protein cross-linking.

General Protocol for Protein Cross-linking with DMP

This protocol outlines a general procedure for cross-linking protein-protein interactions in solution.

Materials:

-

This compound dihydrochloride (B599025) (DMP)

-

Cross-linking buffer (e.g., 0.2 M sodium borate, pH 9.0, or 0.2 M triethanolamine, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Protein sample in a suitable buffer (amine-free, e.g., PBS)

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.

-

Prepare DMP Solution: Immediately before use, dissolve DMP in the cross-linking buffer to the desired final concentration (e.g., 20 mM). DMP solutions are not stable and should be used fresh.

-

Cross-linking Reaction: Add the freshly prepared DMP solution to the protein sample. The molar ratio of DMP to protein will need to be optimized for each specific application. A common starting point is a 20- to 50-fold molar excess of DMP over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with and consume any excess DMP. Incubate for 15-30 minutes at room temperature.

-

Analysis: The cross-linked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques.

Protocol for Covalent Immobilization of Antibodies to Protein A/G Beads

This protocol is adapted from common procedures for immunoprecipitation.

Materials:

-

Antibody of interest

-

Protein A or G agarose beads

-

Binding/Wash Buffer (e.g., PBS)

-

Cross-linking Buffer (0.2 M sodium borate, pH 9.0)

-

DMP

-

Quenching/Elution Buffer (e.g., 0.2 M ethanolamine, pH 8.0, or 100 mM glycine, pH 2.5)

Procedure:

-

Antibody Binding: Incubate the antibody with the Protein A/G beads in binding buffer for 1-2 hours at room temperature or overnight at 4°C to allow for binding.

-

Washing: Wash the beads several times with the cross-linking buffer to remove unbound antibody and to prepare the beads for the cross-linking reaction.

-

Cross-linking: Resuspend the beads in fresh cross-linking buffer and add freshly prepared DMP to a final concentration of approximately 20 mM. Incubate for 30-40 minutes at room temperature with gentle rotation.

-

Quenching: Stop the reaction by washing the beads with a quenching buffer (e.g., 0.2 M ethanolamine, pH 8.0) and then resuspending them in the same buffer for a longer incubation (e.g., 1-2 hours) to ensure all unreacted DMP is quenched.

-

Final Washes: Wash the beads extensively with PBS or another suitable buffer to remove any non-covalently bound antibody and residual quenching reagent. The antibody-cross-linked beads are now ready for use in immunoprecipitation experiments.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of DMP.

References

- 1. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 8. Identification of Protein Interactions Involved in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bifunctional Catalysis of Ester Aminolysis – A Computational and Experimental Study | Semantic Scholar [semanticscholar.org]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

The Influence of pH on Dimethyl Pimelimidate Cross-linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pH in the efficiency of protein cross-linking using Dimethyl pimelimidate (DMP). Understanding and optimizing the reaction pH is paramount for achieving successful and reproducible conjugation in applications ranging from antibody immobilization to structural proteomics. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and a summary of efficiency considerations at various pH levels.

Introduction to this compound (DMP)

This compound is a homobifunctional imidoester cross-linker. It is widely used to covalently link proteins and other molecules containing primary amines (-NH2). DMP is a water-soluble reagent that reacts with primary amines to form stable amidine bonds. A key feature of this reaction is that it does not alter the overall charge of the protein, which can be crucial for maintaining the native conformation and activity of the conjugated proteins.[1] The spacer arm of DMP is 9.2 Å, providing a fixed distance between the conjugated molecules.

The Chemical Mechanism of DMP Cross-linking and the Role of pH

The cross-linking reaction with DMP targets the primary amino groups found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction is a nucleophilic substitution where the unprotonated primary amine attacks the carbon atom of the imidoester group. This process is highly dependent on the pH of the reaction buffer.

For the primary amine to be nucleophilic, it must be in its unprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, as the pH of the reaction environment increases towards and above this pKa, a greater proportion of lysine residues will be deprotonated and available to react with the imidoester.

The reaction proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine attacks the electrophilic carbon of the imidoester group.

-

Formation of an Unstable Tetrahedral Intermediate: This is a transient intermediate.

-

Elimination of a Methoxide Leaving Group: This results in the formation of a stable amidine bond.

At alkaline pH, the amidine bond is formed directly.[2] However, at a pH below 10, side reactions can occur, which may lead to the formation of N-alkyl imidate intermediates.[2] Furthermore, the imidoester functional groups of DMP are susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the aminolysis (cross-linking) reaction. The rate of hydrolysis also increases with pH. Therefore, a balance must be struck to achieve optimal cross-linking efficiency.

pH and its Effect on Cross-linking Efficiency

The efficiency of DMP cross-linking is critically dependent on the pH of the reaction buffer. The optimal pH range for this reaction is generally considered to be between 8.0 and 10.0.[1][3]

| pH Range | Relative Cross-linking Efficiency | Key Considerations |

| < 7.0 | Very Low | The majority of primary amines are protonated and thus non-nucleophilic. Reaction is extremely inefficient. |

| 7.0 - 8.0 | Moderate | A fraction of primary amines are unprotonated, allowing the reaction to proceed. Efficiency is suboptimal.[3] |

| 8.0 - 9.0 | High (Optimal) | This range provides a good balance between the availability of unprotonated amines and the rate of DMP hydrolysis.[1][4] Many protocols recommend a pH of 8.0 to 9.0 for efficient cross-linking.[5] |

| 9.0 - 10.0 | Very High | Efficiency increases as more primary amines become deprotonated.[2] However, the rate of DMP hydrolysis also increases significantly, which can reduce the effective concentration of the cross-linker. |

| > 10.0 | Variable / Decreasing | While the availability of unprotonated amines is high, the rapid hydrolysis of DMP can lead to lower overall efficiency. The stability of the protein itself may also be compromised at very high pH. The amidine bond can also become reversible at very high pH.[4] |

Note: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine), as these will compete with the target molecules for reaction with DMP.[1] Suitable buffers include sodium borate, triethanolamine, and phosphate (B84403) buffers.[1][5]

Experimental Protocols

Below are detailed methodologies for key experiments involving DMP cross-linking, with a focus on antibody immobilization, a common application.

General Protocol for DMP Cross-linking of Antibodies to Protein A/G Beads

This protocol is adapted from several sources and provides a general workflow for the covalent attachment of antibodies to agarose (B213101) beads.[5][6]

Materials:

-

Antibody of interest

-

Protein A or Protein G agarose beads

-

Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0 (or 0.2 M Triethanolamine, pH 8.2)

-

Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0 (or 0.2 M Triethanolamine, pH 8.2)

-

DMP (this compound dihydrochloride)

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0 (or 1 M Tris-HCl, pH 7.5)

-

Storage Buffer: Phosphate Buffered Saline (PBS) with a suitable preservative (e.g., sodium azide).

Procedure:

-

Antibody Binding:

-

Incubate the antibody with the Protein A/G beads in binding buffer for 1-2 hours at room temperature with gentle mixing. The amount of antibody and beads will depend on the specific application.

-

Wash the beads three times with binding buffer to remove unbound antibody.

-

-

Cross-linking Reaction:

-

Quenching the Reaction:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads once with quenching buffer.

-

Resuspend the beads in quenching buffer and incubate for 1-2 hours at room temperature with gentle mixing to block any unreacted DMP.

-

-

Final Washes and Storage:

-

Wash the beads extensively with PBS to remove any non-covalently bound antibody and residual quenching buffer. An acidic wash (e.g., 0.1 M glycine, pH 2.5) can be included to remove any remaining non-cross-linked antibody.[7]

-

Resuspend the cross-linked beads in storage buffer and store at 4°C.

-

Conclusion

The pH of the reaction buffer is a critical parameter that dictates the efficiency of this compound cross-linking. An alkaline pH, typically between 8.0 and 9.0, is optimal for ensuring that a sufficient proportion of primary amines on the target proteins are deprotonated and available for reaction. While higher pH values can further increase the reaction rate with amines, this is often offset by the increased rate of DMP hydrolysis. Researchers and drug development professionals must carefully control the pH and use appropriate non-amine containing buffers to achieve consistent and efficient cross-linking results. The detailed protocols and understanding of the chemical principles provided in this guide serve as a valuable resource for the successful application of DMP in protein conjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]

- 3. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 4. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. Selective cross‐linking of coinciding protein assemblies by in‐gel cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Covalent Cross-linking of Antibodies to Protein A/G Beads using Dimethyl Pimelimidate (DMP)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate. This is typically achieved by using an antibody that specifically binds to the target protein. The antibody-protein complex is then captured using Protein A or Protein G beads, which have a high affinity for the Fc region of the antibody. However, a common issue with standard IP protocols is the co-elution of the antibody heavy and light chains with the target protein during the final elution step. This can interfere with downstream analyses, particularly those involving SDS-PAGE and mass spectrometry, as the antibody fragments can mask the signal of the protein of interest.

To overcome this limitation, the antibody can be covalently cross-linked to the Protein A/G beads. This creates a stable immunomatrix where the antibody is permanently attached to the beads, allowing for the elution of the target protein without antibody contamination. Dimethyl pimelimidate (DMP) is a homobifunctional imidoester cross-linker that is commonly used for this purpose.[1][2][3] DMP reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody and the Protein A/G beads, forming stable amidine bonds.[1][2][3] This protocol provides a detailed procedure for the efficient cross-linking of antibodies to Protein A/G beads using DMP.

Principle of the Method:

The cross-linking process involves three main stages:

-

Antibody Binding: The antibody of interest is first incubated with Protein A/G beads to allow for binding via the Fc region.

-

DMP Cross-linking: The antibody-bound beads are then treated with DMP in an alkaline buffer (pH 8.0-9.0).[1][2][3] The imidoester groups of DMP react with primary amino groups on both the antibody and the Protein A/G, forming covalent amidine bonds and permanently immobilizing the antibody.

-

Quenching and Washing: The cross-linking reaction is stopped by quenching the unreacted DMP with a primary amine-containing solution, such as ethanolamine (B43304) or Tris.[1][2][4] Subsequent washing steps are performed to remove any non-covalently bound antibody.

The resulting antibody-cross-linked beads can be used for multiple rounds of immunoprecipitation, providing a cost-effective and efficient tool for protein purification.

Experimental Protocols

This section provides a detailed step-by-step protocol for cross-linking antibodies to Protein A/G beads using DMP.

Materials and Reagents:

-

Protein A/G Agarose or Magnetic Beads

-

Purified antibody specific to the target protein

-

This compound (DMP)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Binding/Wash Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0 or 0.2 M Sodium Borate, pH 9.0[4][5]

-

Cross-linking Buffer: 20-25 mM DMP in Binding/Wash Buffer (prepare fresh)[4][5]

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0 or 50 mM Tris-HCl, pH 7.5[4][6]

-

Acid Wash Buffer: 0.58% (v/v) Acetic Acid with 150 mM NaCl or 0.1 M Glycine-HCl, pH 2.5[4][5]

-

Storage Buffer: PBS with 0.05% Sodium Azide

-

Microcentrifuge tubes

-

Rotating mixer

Protocol:

| Step | Procedure | Incubation Time | Temperature |

| 1. Bead Preparation | Transfer the desired amount of Protein A/G bead slurry to a microcentrifuge tube. Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at 300-500 x g for 1 minute to pellet the beads and discard the supernatant. | 5 minutes | 4°C |

| 2. Antibody Binding | Resuspend the washed beads in 1 mL of PBS. Add the appropriate amount of your primary antibody (e.g., 10-20 µg of IgG per 20-30 µL of bead slurry).[4][5] | 1-3 hours or overnight | 4°C with gentle rotation |

| 3. Washing | Pellet the beads by centrifugation and discard the supernatant. Wash the antibody-bound beads three times with 1 mL of Binding/Wash Buffer (e.g., 0.2 M Sodium Borate, pH 9.0).[4] | 5 minutes per wash | Room Temperature |

| 4. Cross-linking | Immediately before use, prepare the Cross-linking Buffer by dissolving DMP in the Binding/Wash Buffer to a final concentration of 20-25 mM.[4][5] Resuspend the antibody-bound beads in 1 mL of the fresh Cross-linking Buffer. | 30-60 minutes | Room Temperature with gentle rotation |

| 5. Quenching | Pellet the beads by centrifugation and discard the DMP solution. To stop the reaction, wash the beads once with 1 mL of Quenching Buffer (e.g., 0.2 M Ethanolamine, pH 8.0).[4] Then, resuspend the beads in 1 mL of Quenching Buffer. | 1-2 hours | Room Temperature with gentle rotation |

| 6. Removal of Non-Cross-linked Antibody | Pellet the beads and discard the Quenching Buffer. To remove any antibody that is not covalently bound, wash the beads three times with 1 mL of Acid Wash Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).[5] Neutralize the beads immediately by washing three times with 1 mL of PBS. | 5 minutes per wash | Room Temperature |

| 7. Final Wash and Storage | Wash the cross-linked beads twice more with 1 mL of PBS. The beads are now ready for immunoprecipitation. For storage, resuspend the beads in PBS containing 0.05% sodium azide. | 5 minutes per wash | 4°C |

Checking Cross-linking Efficiency:

To assess the efficiency of the cross-linking reaction, small aliquots of the beads can be taken before and after the cross-linking and acid wash steps. These samples can be boiled in SDS-PAGE loading buffer and analyzed by SDS-PAGE and Coomassie staining.[4] A successful cross-linking will result in a significant reduction of the antibody heavy and light chains in the supernatant after the acid wash, indicating that the antibody is covalently attached to the beads.

Quantitative Data Summary

While precise cross-linking efficiency can vary depending on the antibody and bead type, the following table summarizes typical quantitative parameters and expected outcomes.

| Parameter | Typical Value/Range | Expected Outcome | Notes |

| Antibody to Bead Ratio | 10-20 µg of IgG per 20-30 µL of bead slurry[4][5] | Efficient antibody binding to the beads prior to cross-linking. | The optimal ratio may need to be determined empirically for each antibody. |

| DMP Concentration | 20-25 mM[4][5] | Sufficient for efficient cross-linking without causing excessive protein aggregation. | DMP is moisture sensitive and should be equilibrated to room temperature before opening. The solution must be prepared fresh.[3] |

| Cross-linking pH | 8.0 - 9.0[1][2][3] | Optimal for the reaction of imidoesters with primary amines. | Buffers containing primary amines (e.g., Tris, glycine) should not be used during the cross-linking step as they will compete with the reaction.[3] |

| Antibody Leaching | Low to negligible after cross-linking and acid wash. | Minimal co-elution of antibody heavy and light chains with the target antigen during immunoprecipitation. | As a comparison, the cross-linker BS3 may result in less non-specific binding but potentially lower target protein yield compared to DMP.[7][8] |

| Binding Capacity | May be slightly reduced after cross-linking. | The antigen-binding capacity of the immobilized antibody should be largely retained. | Over-cross-linking can potentially hinder antigen binding. |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for cross-linking antibodies to Protein A/G beads using DMP.

Logical Relationship Diagram:

Caption: Reaction scheme for DMP cross-linking of antibodies to beads.

References

- 1. researchgate.net [researchgate.net]

- 2. Cross-Linking Antibodies to Beads Using this compound (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. neb.com [neb.com]

- 6. veritastk.co.jp [veritastk.co.jp]

- 7. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dimethyl Pimelimidate (DMP) in Immunoprecipitation of Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dimethyl pimelimidate (DMP), a homobifunctional imidoester cross-linker, in the immunoprecipitation (IP) of protein complexes. Covalent cross-linking of antibodies to Protein A or G beads using DMP is a robust method to prevent the co-elution of antibody heavy and light chains with the target antigen, which is particularly advantageous for downstream analyses such as mass spectrometry or Western blotting where antibody chains can interfere with the detection of proteins of interest.

Introduction to this compound (DMP)